REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH2:12])[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9].[C:13](OC(=O)C)(=[O:15])[CH3:14]>CN(C1C=CN=CC=1)C.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([NH:12][C:13](=[O:15])[CH3:14])[CH:5]=[CH:6][C:7]=1[C:8]([F:10])([F:11])[F:9]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C(F)(F)F)N
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
catalyst
|
Smiles
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CN(C)C1=CC=NC=C1
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Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 23° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (40 mL) and brine (40 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude solid was triturated from DCM/hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C(F)(F)F)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |